3-(m-Methoxyphenoxy)-2-methyl-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Methoxyphenoxy)-2-methyl-1,2-propanediol is an organic compound with a complex structure that includes a methoxyphenoxy group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Methoxyphenoxy)-2-methyl-1,2-propanediol typically involves the reaction of m-methoxyphenol with epichlorohydrin under basic conditions to form an intermediate, which is then further reacted with methylamine to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(m-Methoxyphenoxy)-2-methyl-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(m-Methoxyphenoxy)-2-methyl-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(m-Methoxyphenoxy)-2-methyl-1,2-propanediol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenol: A simpler compound with a similar methoxyphenoxy group.
2-(m-Methoxyphenoxy)-3-methyl pyrazine: Another compound with a related structure but different functional groups.
Uniqueness
3-(m-Methoxyphenoxy)-2-methyl-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
64049-41-8 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(3-methoxyphenoxy)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-11(13,7-12)8-15-10-5-3-4-9(6-10)14-2/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
YJDHHWUZVJSQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(COC1=CC=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.